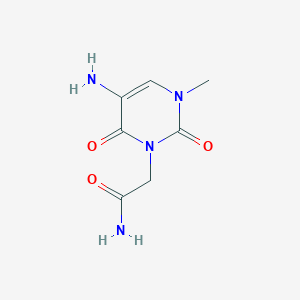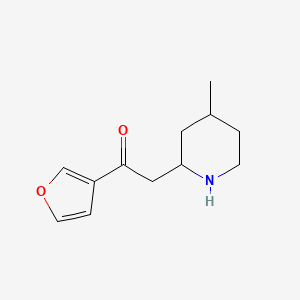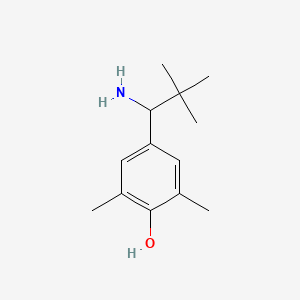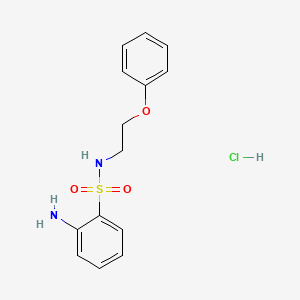
2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of uracil, a pyrimidine nucleobase found in RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide typically involves the reaction of 5-amino-3-methyluracil with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
5-Amino-3-methyluracil+Acetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
科学研究应用
2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to therapeutic effects such as antiviral or anticancer activity.
相似化合物的比较
Similar Compounds
5-Amino-3-methyluracil: A precursor in the synthesis of 2-(5-Amino-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-YL)acetamide.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione:
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
属性
分子式 |
C7H10N4O3 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC 名称 |
2-(5-amino-3-methyl-2,6-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O3/c1-10-2-4(8)6(13)11(7(10)14)3-5(9)12/h2H,3,8H2,1H3,(H2,9,12) |
InChI 键 |
AXHLKVCXZKSKGY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)N(C1=O)CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
![[(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)

![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)

![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)

![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)



